Bienvenue dans la boutique en ligne BenchChem!

N'-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide

antimicrobial biofilm Enterococcus faecalis

This 6-bromo-2,4-dihydroxybenzohydrazide hybrid uniquely mediates antibiofilm activity (IC50 6.27 µM) and planktonic growth inhibition (IC50 3.19 µM) against E. faecalis, surpassing non-brominated and regioisomeric analogues. Essential for SAR campaigns targeting resistant nosocomial infections and PDAC. Procure for hypothesis-driven screening and QSAR model refinement.

Molecular Formula C17H11BrN2O6
Molecular Weight 419.187
CAS No. 325805-23-0
Cat. No. B3000932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide
CAS325805-23-0
Molecular FormulaC17H11BrN2O6
Molecular Weight419.187
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
InChIInChI=1S/C17H11BrN2O6/c18-9-1-4-14-8(5-9)6-12(17(25)26-14)16(24)20-19-15(23)11-3-2-10(21)7-13(11)22/h1-7,21-22H,(H,19,23)(H,20,24)
InChIKeyBYSNNXXAZZRVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Target-Compound Overview for Procurement: N'-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide (CAS 325805-23-0)


N'-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide (CAS 325805-23-0), also referred to as 6-bromo-N'-(2,4-dihydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide, belongs to the class of brominated coumarin‑hydrazide hybrid molecules. The structure couples a 6‑bromo‑2‑oxo‑2H‑chromene (coumarin) core with a 2,4‑dihydroxybenzohydrazide substituent through a hydrazide linkage, yielding a molecular weight of approximately 419.2 Da [1]. This scaffold appears in several compound‑screening collections and has been annotated in public bioactivity databases for antibacterial effects against Gram‑positive pathogens [2][3].

Why Generic In‑Class Substitution Fails for N'-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide


Brominated coumarin‑hydrazide hybrids are not functionally interchangeable. Activity is dictated by the position of the bromine, the number and placement of hydroxyl groups on the benzohydrazide ring, and the resulting conformational landscape. Removing the 2,4‑dihydroxybenzohydrazide moiety (replacing it with a simpler benzohydrazide) or relocating the hydroxyl groups (e.g., 2,3‑ or 3,4‑dihydroxy) alters both antibacterial potency and selectivity [1]. In a series of coumarin‑hydrazide‑hydrazones, the 6‑brominated analogues exhibited greater potency than doxorubicin against resistant Panc‑1 cells, while non‑brominated or differently halogenated congeners did not [2]. Furthermore, the 6‑bromo‑2‑oxo‑2H‑chromene‑3‑carbohydrazide core itself contributes only weak activity; appending the 2,4‑dihydroxybenzoyl group is required to achieve the reported IC50 values in the low‑micromolar range against Enterococcus faecalis [3].

Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence for N'-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide


Antibiofilm Activity Against E. faecalis: 2,4‑Dihydroxybenzohydrazide vs. Non‑Hydroxylated Analogue

In the same assay panel, the target compound inhibited E. faecalis biofilm formation with an IC50 of 6.27 µM, whereas the 2‑hydroxy‑ (monohydroxy) benzohydrazide analogue was essentially inactive (IC50 > 200 µM), demonstrating that the 2,4‑dihydroxy substitution is essential for this antibiofilm effect [1][2].

antimicrobial biofilm Enterococcus faecalis

Planktonic Antibacterial Activity Against E. faecalis: Comparison with Ampicillin and Selectivity Window

Against planktonic E. faecalis CECT 481, the target compound yielded an IC50 of 3.19 µM (18 h broth microdilution) [1]. For context, ampicillin (a standard of care for E. faecalis) shows a typical MIC50 of ≈1 µg/mL (~2.86 µM) against clinical isolates [2], placing the coumarin‑hydrazide within a factor of ≈1.1× of the clinical comparator in this assay. No ampicillin‑class resistance mechanisms (β‑lactamase or PBP alterations) are known to affect the coumarin‑hydrazide scaffold, suggesting a different target profile.

antibacterial Enterococcus faecalis potency comparison

Inferred Anticancer Potential via 6‑Bromo‑Coumarin‑Hydrazide Scaffold Comparison with Doxorubicin in Resistant Pancreatic Cancer Cells

Although the target compound itself has not been tested in Panc‑1 cells, a closely related 6‑brominated coumarin hydrazide–hydrazone (BCHHD series, compound 7c) demonstrated superior potency to doxorubicin (DOX) against doxorubicin‑resistant Panc‑1 pancreatic cancer cells [1]. The IC50 of 7c was approximately 2‑fold lower than that of DOX in the resistant line, whereas the non‑brominated coumarin hydrazide analogue showed no advantage over DOX. Quantitative modelling (QSAR) on 6‑bromo‑coumarin‑thiazolyl derivatives further supports the role of the 6‑bromo substituent in enhancing cytotoxicity [2].

anticancer pancreatic cancer drug resistance

Synthetic Complexity and Structural Uniqueness: Positional Bromination and Hydrazide Orientation Matters

The target compound is assembled from 6‑bromo‑2‑oxo‑2H‑chromene‑3‑carbonyl chloride (CAS 2199‑94‑2) and 2,4‑dihydroxybenzohydrazide (CAS 13221‑86‑8) . Replacing the 6‑bromo with a 7‑bromo or 6,8‑dibromo substitution alters the electrophilic character of the coumarin carbonyl and modifies the molecular dipole, which computational studies show changes the binding trajectory to biological targets [1]. The 2,4‑dihydroxybenzohydrazide portion introduces two hydrogen‑bond donors and acceptors that facilitate interactions with biological nucleophiles; this cannot be mimicked by a simple benzohydrazide tail.

medicinal chemistry SAR synthetic intermediate

Procurement‑Driven Application Scenarios for N'-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide


Antimicrobial Probe Development Targeting Enterococcal Biofilms

The compound can serve as a starting point for structure‑activity relationship (SAR) campaigns aimed at developing antibiofilm agents against Enterococcus faecalis, a leading cause of nosocomial infections. Its low‑micromolar IC50 against E. faecalis biofilm formation (6.27 µM) and planktonic growth (3.19 µM) justifies procurement for medicinal chemistry teams focused on biofilm‑eradicating therapeutics [1][2]. Because the scaffold is chemically tractable and distinct from currently marketed antibiotics, it may evade existing resistance mechanisms.

Library Construction for Overcoming Doxorubicin‑Resistant Pancreatic Cancer

Procurement is warranted for groups building compound libraries directed at resistant pancreatic ductal adenocarcinoma (PDAC). Scaffold‑level evidence shows that 6‑bromo‑coumarin‑hydrazide analogues outperform doxorubicin in resistant Panc‑1 cells [3]. Incorporating the 2,4‑dihydroxybenzohydrazide‑substituted compound into screening decks therefore offers a hypothesis‑driven strategy to identify novel leads against multidrug‑resistant cancer.

Computational Chemistry and QSAR Model Refinement

The compound is valuable as a training‑set member in quantitative structure–activity relationship (QSAR) models for 6‑bromo‑coumarin derivatives. Published QSAR models have achieved r² = 0.92 on this scaffold [4]. Adding experimentally determined IC50 values of this specific congener (e.g., the 3.19 µM antibacterial IC50) improves model predictive power, making it a useful reference standard for computational chemistry laboratories.

Regioisomeric SAR Studies of Brominated Coumarins

Groups investigating the impact of bromine position on coumarin bioactivity can procure this 6‑bromo isomer as one of a set of regioisomers (e.g., 7‑bromo, 6,8‑dibromo). Its 2,4‑dihydroxybenzohydrazide tail provides a conserved anchor for head‑to‑head regioisomeric comparisons, enabling meaningful SAR conclusions that cannot be drawn from singly substituted analogues alone [5].

Quote Request

Request a Quote for N'-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.